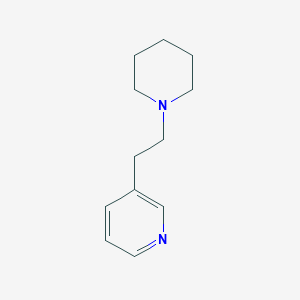

Piperidine, 1-(2-(3-pyridyl)ethyl)-

Descripción general

Descripción

Piperidine, 1-(2-(3-pyridyl)ethyl)- is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality Piperidine, 1-(2-(3-pyridyl)ethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidine, 1-(2-(3-pyridyl)ethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Piperidine, 1-(2-(3-pyridyl)ethyl)-, a compound with the molecular formula CHN, has garnered significant attention in pharmacological research due to its diverse biological activities. This article presents an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Overview of Biological Activity

Piperidine derivatives are known for their broad spectrum of pharmacological effects. The specific compound in focus, Piperidine, 1-(2-(3-pyridyl)ethyl)-, has shown potential in various biological assays, particularly in the realms of antimicrobial, antitumor, and neuroprotective activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperidine derivatives against various pathogens. For instance, a study evaluating piperidinothiosemicarbazones demonstrated significant inhibitory effects on Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL for some derivatives . This suggests that modifications in the piperidine structure can enhance antimicrobial efficacy.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound 14 | 2 (standard strain) | Tuberculostatic |

| Compound 10 | 0.5 (resistant strain) | Tuberculostatic |

The selectivity towards M. tuberculosis indicates a potential for developing targeted therapies with reduced side effects compared to conventional antibiotics.

Antitumor Activity

Piperidine derivatives have also been explored for their anticancer properties. The compound has been linked to the inhibition of caspase-3, an enzyme critical for apoptosis, suggesting a mechanism by which these compounds may induce cancer cell death . In silico predictions indicate that piperidine derivatives can interact with various enzymes involved in cancer progression, including kinases and proteases .

The biological activities of Piperidine, 1-(2-(3-pyridyl)ethyl)- can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown the ability to inhibit key enzymes involved in metabolic pathways and disease processes, such as kinases and hydrolases .

- Neurotransmitter Uptake Inhibition : Studies suggest that piperidine derivatives may inhibit neurotransmitter uptake, which could be beneficial in treating neurological disorders .

- Ion Channel Modulation : The interaction with voltage-gated ion channels has been noted, providing a basis for local anesthetic and anticonvulsant effects .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the position and nature of substituents on the piperidine ring significantly influence biological activity. For example:

- Substituent Variability : Compounds with different substituents at the C-6 position of the pyridine ring exhibited varying levels of activity against M. tuberculosis, with basicity and lipophilicity being crucial factors .

- Comparative Efficacy : Piperidine derivatives generally showed higher potency than their pyrrolidine or morpholine counterparts, suggesting that structural features play a critical role in enhancing pharmacological effects .

Case Studies and Research Findings

Several case studies illustrate the potential applications of Piperidine, 1-(2-(3-pyridyl)ethyl)-:

- Antituberculosis Research : A study demonstrated that certain piperidinothiosemicarbazone derivatives exhibited MIC values significantly lower than traditional treatments against resistant strains of M. tuberculosis, highlighting their potential as novel therapeutic agents .

- Neuroprotective Effects : Research indicates that piperidine derivatives could provide neuroprotection by stabilizing membrane permeability and modulating neurotransmitter systems, which may be beneficial in conditions like epilepsy or neurodegenerative diseases .

- Cancer Therapeutics : The ability to induce apoptosis through caspase activation positions Piperidine derivatives as candidates for further development in cancer therapy .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Pharmacological Activity

- Piperidine derivatives are known for their wide range of pharmacological activities, including:

- Antimicrobial : Studies have shown that piperidine derivatives exhibit effective antimicrobial properties against various pathogens .

- Anticancer : Research indicates potential in targeting cancer cells, with some derivatives showing selective cytotoxicity .

- CNS Disorders : Compounds containing piperidine structures are explored for their neuroprotective effects and potential use in treating neurological disorders .

- Piperidine derivatives are known for their wide range of pharmacological activities, including:

-

Drug Design and Development

- The unique ability of piperidine to form stable interactions with biological molecules makes it a prime candidate for drug design. Recent studies have employed computer-aided drug design techniques to predict the biological activity of new piperidine derivatives .

- For instance, a study utilized the SwissTargetPrediction tool to identify potential protein targets for newly synthesized piperidine derivatives, indicating their possible therapeutic uses across various medical fields .

-

Synthesis of Novel Compounds

- Piperidine derivatives are frequently used as building blocks in the synthesis of more complex molecules. Recent advancements in synthetic methodologies have allowed for the efficient production of piperidine-based compounds with enhanced biological activity .

- For example, palladium-catalyzed reactions have been optimized to create fluorinated piperidine derivatives that demonstrate improved pharmacological profiles compared to their non-fluorinated counterparts .

Table 1: Biological Activities of Piperidine Derivatives

Case Study: Anticancer Activity

A recent study evaluated the anticancer properties of a series of piperidine derivatives synthesized at the Bekturov Institute of Chemical Sciences. The compounds were tested against various cancer cell lines using MTT assays to determine cytotoxicity. Results indicated that certain derivatives exhibited significant selective toxicity towards cancer cells while sparing normal cells. This suggests the potential for developing new anticancer agents based on the piperidine scaffold .

Propiedades

IUPAC Name |

3-(2-piperidin-1-ylethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-8-14(9-3-1)10-6-12-5-4-7-13-11-12/h4-5,7,11H,1-3,6,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYAYRDAKAKHLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158753 | |

| Record name | Piperidine, 1-(2-(3-pyridyl)ethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13450-66-3 | |

| Record name | Piperidine, 1-(2-(3-pyridyl)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013450663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(2-(3-pyridyl)ethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.